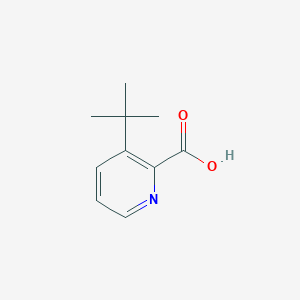

3-(tert-Butyl)picolinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(tert-Butyl)picolinic acid is a biochemical reagent . It has a molecular formula of C10H13NO2 and a molar mass of 179.22 . It is stored at room temperature .

Physical and Chemical Properties Analysis

This compound is stored at room temperature . Further physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Radiopharmaceuticals and Coordination Chemistry

A new approach to synthesizing ligands for radiopharmaceutical applications uses tert-butyl esters as protecting groups for picolinic acid moieties. This method simplifies the deprotection process, making the ligands more accessible for use in radiopharmaceuticals, particularly with yttrium coordination chemistry relevant to ⁸⁶Y/⁹⁰Y. The ligands show promising properties for future applications in this field due to their high thermodynamic stability with yttrium (E. Price, J. Cawthray, M. Adam, & C. Orvig, 2014).

Catalysis and Oxidation Reactions

Research on iron picolinate complexes has shed light on Gif-type oxidation processes of hydrocarbons, indicating the generation of carbon- and oxygen-centered radicals. These findings provide a deeper understanding of the mechanisms behind these oxidation reactions, which are crucial for various chemical syntheses (S. Kiani, A. Tapper, R. Staples, & P. Stavropoulos, 2000).

Material Science and Sensing

The development of terbium-metal-organic-frameworks (Tb-MOFs) utilizing picolinic acid derivatives highlights their potential in sensing and catalysis. These MOFs show remarkable properties for detecting certain ions and catalyzing reduction reactions, demonstrating the versatility of picolinic acid derivatives in creating functional materials (Guo-Wang Xu et al., 2017).

Organic Synthesis and Functional Materials

The synthesis of bicyclometalated iridium complexes containing picolinic acid derivatives has been explored for their optoelectronic properties, specifically in polymer light-emitting devices. These studies show that modifying the ancillary ligand of picolinic acid with specific units can significantly improve the optoelectronic properties of the complexes, offering new pathways for the development of advanced light-emitting materials (Fang-liang Xiao et al., 2009).

Mecanismo De Acción

Target of Action

3-(tert-Butyl)picolinic acid is a derivative of picolinic acid, which is known to bind to zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

As a therapeutic agent, this compound works by binding to ZFPs in a way that changes their structures and disrupts zinc binding, thereby inhibiting function . This interaction with ZFPs can inhibit viral replication and packaging, making it a potential anti-viral agent .

Biochemical Pathways

Picolinic acid, the parent compound, is a metabolite of tryptophan and plays a key role in zinc transport . By binding to ZFPs, it can disrupt normal cell homeostatic functions and viral replication .

Pharmacokinetics

The parent compound, picolinic acid, is known to be a pyridine carboxylate metabolite of tryptophan . More research is needed to understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely based on its interaction with ZFPs. By binding to these proteins and disrupting their function, it can inhibit viral replication and packaging, potentially exerting anti-viral effects . It may also disrupt normal cell homeostatic functions .

Action Environment

It’s worth noting that the effectiveness of similar compounds can be influenced by various factors, such as ph, temperature, and the presence of other substances

Propiedades

IUPAC Name |

3-tert-butylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)7-5-4-6-11-8(7)9(12)13/h4-6H,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWYWSXWJWFNLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)

![ethyl 2-(1,6,7-trimethyl-3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2891656.png)

![2-Cyano-N-methyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2891657.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide](/img/structure/B2891658.png)

![1-(3,4-Dimethoxybenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2891661.png)

![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2891662.png)

![Tert-butyl 2-methylhexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate](/img/structure/B2891666.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxynicotinamide](/img/structure/B2891669.png)